Gadofosveset Trisodium

Vue d'ensemble

Description

Gadofosveset trisodium is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is particularly useful for diagnosing aortoiliac occlusive disease in adults with peripheral vascular disease. The compound works by binding to human serum albumin, which increases its vascular residence time and enhances the magnetic resonance signal .

Méthodes De Préparation

The synthesis of gadofosveset trisodium involves several steps, starting with the preparation of the gadolinium complex. The gadolinium ion is chelated with a ligand to form a stable complex. This complex is then reacted with trisodium salt to produce this compound. The reaction conditions typically involve controlled pH and temperature to ensure the stability and purity of the final product .

Industrial production methods focus on optimizing the yield and purity of this compound. This involves large-scale synthesis in reactors, followed by purification steps such as crystallization and filtration. Quality control measures are crucial to ensure the compound meets the required standards for medical use .

Analyse Des Réactions Chimiques

Gadofosveset trisodium undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common due to the stability of the gadolinium complex.

Substitution Reactions: The compound can undergo substitution reactions where ligands in the gadolinium complex are replaced by other molecules. Common reagents for these reactions include acids and bases under controlled conditions.

Hydrolysis: This compound can hydrolyze in the presence of water, leading to the breakdown of the complex.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of gadolinium hydroxide and other by-products .

Applications De Recherche Scientifique

Clinical Applications

-

Peripheral Vascular Disease Evaluation

- Gadofosveset trisodium has been extensively studied for its effectiveness in diagnosing peripheral vascular diseases. A study demonstrated that administration of gadofosveset resulted in a dose-dependent increase in diagnostic accuracy for detecting aortoiliac occlusive disease, with significant improvements noted at doses of 0.03 mmol/kg and higher .

- Abdominal Vascular Imaging

- Cardiac Imaging

- Equilibrium-Phase MRA

- Oncology Applications

Safety and Long-Term Use

Long-term safety studies have shown that this compound is well-tolerated with minimal adverse effects. A retrospective analysis covering up to 14 years post-administration found no significant long-term complications related to its use, including nephrogenic systemic fibrosis, which is a concern with other gadolinium-based agents .

Comparative Effectiveness

A comparative study between this compound and gadobenate dimeglumine highlighted gadofosveset's superior imaging capabilities in certain scenarios. This study emphasized the importance of selecting the appropriate contrast agent based on specific clinical needs .

Data Tables

Case Studies

- Case Study 1 : A 55-year-old male patient with suspected peripheral arterial disease underwent gadofosveset-enhanced MRA. The results indicated significant aortoiliac occlusion, leading to timely intervention.

- Case Study 2 : In a cohort study involving patients with renal impairment, administration of gadofosveset was performed without adverse renal effects over an extended follow-up period, supporting its safety profile in vulnerable populations.

Mécanisme D'action

Gadofosveset trisodium exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the compound’s vascular residence time, allowing for prolonged imaging. The gadolinium ion in the complex enhances the magnetic resonance signal by shortening the T1 relaxation time of water protons in the blood. This results in increased signal intensity and clearer images of blood vessels .

Comparaison Avec Des Composés Similaires

Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, which extends its vascular residence time. Similar compounds include:

Gadopentetate dimeglumine: Another gadolinium-based contrast agent, but with a shorter vascular residence time.

Gadoteridol: Known for its high relaxivity but lacks the albumin-binding property of this compound.

Gadobenate dimeglumine: Similar to this compound in terms of relaxivity but differs in its binding properties and pharmacokinetics.

Propriétés

Formule moléculaire |

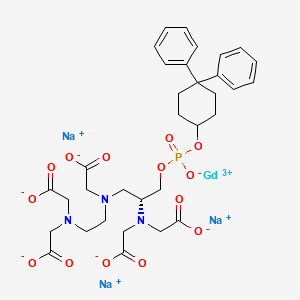

C33H38GdN3Na3O14P |

|---|---|

Poids moléculaire |

957.9 g/mol |

Nom IUPAC |

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1 |

Clé InChI |

XGOSYNSWSRUASG-SSMZTGFVSA-H |

SMILES |

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |

SMILES isomérique |

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |

SMILES canonique |

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.